1,1'-ethane-1,2-diyldipyrrolidin-2-one
Description
1,1'-Ethane-1,2-diyldipyrrolidin-2-one is a heterocyclic compound comprising two pyrrolidin-2-one rings connected via an ethane-1,2-diyl spacer. Pyrrolidin-2-one, a five-membered lactam, is a versatile scaffold in medicinal and materials chemistry due to its hydrogen-bonding capacity and structural rigidity .
Notably, 1,1'-ethane-1,2-diyldipyrrolidin-2-one is listed as discontinued by CymitQuimica, suggesting challenges in production, stability, or commercial demand .
Properties
IUPAC Name |
1-[2-(2-oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-3-1-5-11(9)7-8-12-6-2-4-10(12)14/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAMPMUEKXNYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547387 | |
| Record name | 1,1'-(Ethane-1,2-diyl)di(pyrrolidin-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15395-91-2 | |
| Record name | 1,1'-(Ethane-1,2-diyl)di(pyrrolidin-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-ethane-1,2-diyldipyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with ethylene dibromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the pyrrolidin-2-one rings attack the carbon atoms of the ethylene dibromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 1,1’-ethane-1,2-diyldipyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-Ethane-1,2-diyldipyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1,1’-Ethane-1,2-diyldipyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,1’-ethane-1,2-diyldipyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The ethane-1,2-diyl motif is a common feature in diverse compounds with applications ranging from enzyme inhibition to antibacterial activity. Below is a comparative analysis of 1,1'-ethane-1,2-diyldipyrrolidin-2-one and its analogs:
Table 1: Key Properties and Activities of Ethane-1,2-diyl-Linked Compounds
Structural and Functional Insights
Linker Flexibility and Electronic Effects :
- The ethane-1,2-diyl spacer in the target compound provides minimal steric hindrance, contrasting with the ethane-1,2-diylbis(oxy) linker in compound 10a, which enhances solubility and conformational flexibility for enzyme binding .
- Sulfur-containing analogs (e.g., 3’as) exhibit distinct reactivity due to sulfur’s polarizability, enabling applications in catalytic thiol-ene chemistry .
Biological Activity :
- Biscationic compounds (e.g., 10a, 10l) demonstrate potent anticancer activity due to their ability to mimic choline and disrupt lipid metabolism in tumors . In contrast, the neutral lactam groups in 1,1'-ethane-1,2-diyldipyrrolidin-2-one likely limit its bioactivity, explaining its lack of reported therapeutic use.
- The dipyridinium dichromate derivative’s antibacterial activity arises from synergistic effects between the cationic pyridinium groups and oxidative dichromate ions .
- Synthetic Accessibility: The discontinued status of 1,1'-ethane-1,2-diyldipyrrolidin-2-one may reflect challenges in purifying non-polar lactam dimers or competing side reactions during synthesis. Conversely, biscationic pyridinium derivatives are synthesized reliably via alkylation and crystallization .
Comparative Advantages and Limitations
Anticancer Agents (Compound 10a) :
- Advantages : High selectivity for cancer cells, low toxicity in healthy cells, and robust enzyme inhibition.
- Limitations : Requires complex synthesis and cationic moieties for target engagement.
- Antibacterial Dipyridinium Dichromate: Advantages: Broad-spectrum activity; dichromate enhances oxidative stress in bacteria.
- Sulfur-Linked Bis-Pyrrolidinone (3’as): Advantages: Regioselective synthesis; utility in materials science. Limitations: Limited biological relevance; primarily a synthetic intermediate.
Biological Activity
1,1'-Ethane-1,2-diyldipyrrolidin-2-one, a compound with the chemical formula C₁₀H₁₆N₂O₂, has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Target of Action
The compound is structurally similar to other pyrrolidinyl derivatives known for psychotropic and cerebroprotective effects. Research indicates that it may interact with lipid membranes and influence central nervous system functions through various biochemical pathways.
Mode of Action
1,1'-Ethane-1,2-diyldipyrrolidin-2-one may alter cellular signaling pathways by binding to specific proteins and enzymes, thus modulating their activity. This interaction can lead to significant changes in gene expression and cellular metabolism .
Pharmacokinetics
The pharmacokinetic profile of 1,1'-ethane-1,2-diyldipyrrolidin-2-one suggests that it is metabolized through specific enzymatic pathways. Similar compounds have demonstrated anticonvulsant activities, indicating a potential for therapeutic use in neurological disorders .
This compound has been shown to influence various biochemical reactions and cellular processes:
- Cellular Effects : It affects cell signaling pathways and can stabilize or destabilize proteins within cells, impacting metabolic activities.
- Metabolic Pathways : It interacts with enzymes that govern metabolic flux, potentially leading to the production of active metabolites that exert biological effects .
Dosage Effects in Animal Models
Studies indicate that the biological effects of 1,1'-ethane-1,2-diyldipyrrolidin-2-one are dose-dependent:
- Lower Doses : May exhibit beneficial effects such as neuroprotection.
- Higher Doses : Could lead to toxicity or adverse reactions. Research has identified threshold effects where the compound's impact significantly varies with dosage levels .
Case Studies
Several case studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains. |
| Study 2 | Neuroprotective Effects | Showed potential in protecting neuronal cells from oxidative stress. |
| Study 3 | Anticancer Properties | Indicated inhibition of cancer cell proliferation in vitro. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
